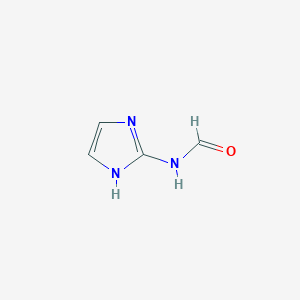

N-(1H-imidazol-2-yl)formamide

Description

Structure

3D Structure

Properties

CAS No. |

229343-10-6 |

|---|---|

Molecular Formula |

C4H5N3O |

Molecular Weight |

111.1 g/mol |

IUPAC Name |

N-(1H-imidazol-2-yl)formamide |

InChI |

InChI=1S/C4H5N3O/c8-3-7-4-5-1-2-6-4/h1-3H,(H2,5,6,7,8) |

InChI Key |

SMXZQOMVCREYNY-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N1)NC=O |

Canonical SMILES |

C1=CN=C(N1)NC=O |

Pictograms |

Irritant |

Synonyms |

N-(1H-Imidazol-2-yl)acetamide |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of N 1h Imidazol 2 Yl Formamide

Reaction Mechanisms of N-Formylation and Deformylation Processes

The synthesis and cleavage of the N-formyl bond in N-(1H-imidazol-2-yl)formamide are fundamental processes in its chemistry. These reactions can be achieved through various chemical and biological methods.

N-Formylation: The introduction of the formyl group onto the 2-aminoimidazole scaffold can be accomplished using several formylating agents. A common and straightforward method involves the use of formic acid, often activated by a catalyst. The mechanism for acid-catalyzed formylation generally proceeds through the protonation of the formic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen atom of 2-aminoimidazole then performs a nucleophilic attack on this activated carbonyl carbon. A subsequent dehydration step leads to the formation of the stable this compound.

Another significant method is the use of formamide (B127407) itself as a formylating agent, particularly at elevated temperatures. In this transamidation-like process, 2-aminoimidazole reacts with formamide, leading to the transfer of the formyl group and the release of ammonia (B1221849).

Deformylation: The removal of the formyl group to regenerate 2-aminoimidazole can be critical, especially when the formyl group is used as a protecting group in a larger synthetic sequence. This process is typically achieved by hydrolysis under acidic or basic conditions. In biological systems, this reaction is catalyzed by a specific enzyme known as peptide deformylase (PDF). The enzymatic mechanism involves a metal cofactor, typically Fe(II), in the active site that activates a water molecule. This activated water molecule then attacks the carbonyl carbon of the formyl group, leading to the hydrolytic cleavage of the amide bond and the release of formic acid.

Table 1: Comparison of N-Formylation and Deformylation Conditions

| Process | Reagents/Catalysts | Key Mechanistic Steps |

| N-Formylation | Formic Acid / Acid Catalyst | 1. Protonation of formic acid. 2. Nucleophilic attack by the amino group. 3. Dehydration. |

| Formamide | 1. Nucleophilic attack by the amino group on formamide carbonyl. 2. Elimination of ammonia. | |

| Deformylation | Acid or Base Hydrolysis | 1. Protonation or hydroxide (B78521) attack at the formyl carbon. 2. Nucleophilic addition of water. 3. Cleavage of the C-N bond. |

| Peptide Deformylase (PDF) | 1. Activation of water by a metal cofactor. 2. Nucleophilic attack on the formyl carbon. 3. Hydrolytic cleavage. |

Reactivity Profile of the Imidazole (B134444) Ring within this compound

The formamide substituent at the C2 position significantly modulates the electronic properties and, consequently, the chemical reactivity of the imidazole ring.

The formamide group (-NHCHO) is generally considered an electron-withdrawing group due to the resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen. This effect reduces the electron density of the imidazole ring, making it less susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted imidazole or 2-aminoimidazole. Electrophilic attack, if it occurs, would be directed to the C4 or C5 positions, which are less deactivated than the nitrogen atoms. Reactions like nitration or halogenation would require harsher conditions than for an activated imidazole ring.

Conversely, the electron-withdrawing nature of the 2-formamido group can render the imidazole ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present at the C4 or C5 position. The electron deficiency facilitates the attack of nucleophiles on the ring.

A related reaction is the Vilsmeier-Haack reaction, which is typically an electrophilic formylation of an electron-rich aromatic ring. nrochemistry.comjk-sci.comwikipedia.org While the deactivated ring of this compound would be less reactive, the Vilsmeier reagent (a chloroiminium ion) is a potent electrophile that could potentially react at the C4 or C5 positions under forcing conditions. nrochemistry.comjk-sci.com

N-unsubstituted imidazoles can exist in two tautomeric forms due to the migration of the proton between the two ring nitrogen atoms. For this compound, this dynamic equilibrium results in two tautomers: this compound and N-(3H-imidazol-2-yl)formamide.

The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituent. The electron-withdrawing formamide group can affect the relative basicity of the two nitrogen atoms, thereby influencing the position of the tautomeric equilibrium. In solution, this proton transfer is often rapid on the NMR timescale, leading to averaged signals for the C4/C5 carbons and the associated protons. In the solid state or in certain solvents, this tautomerism can be "blocked," allowing for the observation of distinct signals for each position. The presence of intermolecular hydrogen bonding, for instance between the formamide N-H or C=O and the imidazole ring nitrogens of adjacent molecules, can play a significant role in favoring one tautomer over the other in the solid state.

Chemical Transformations of the Formamide Moiety

The formamide group itself is a reactive center capable of undergoing several important chemical transformations.

As mentioned in section 3.1, the formamide bond can be cleaved through hydrolysis. Detailed theoretical studies on similar formamide structures suggest that the mechanism can proceed through direct attack by water or a water-assisted pathway. In the water-assisted mechanism, one water molecule acts as the nucleophile attacking the carbonyl carbon, while a second water molecule facilitates proton transfer, lowering the activation energy barrier. This leads to a tetrahedral intermediate which then collapses, breaking the C-N bond to yield 2-aminoimidazole and formic acid.

Transamidation is another key reaction of the formamide moiety. This involves the reaction of this compound with another amine, resulting in the transfer of the formyl group. This equilibrium process can be driven to completion by using a large excess of the reacting amine or by removing the liberated 2-aminoimidazole from the reaction mixture. The reaction is often catalyzed by metal salts or Lewis acids, which activate the formamide carbonyl group towards nucleophilic attack.

The formamide group is not a typical leaving group in nucleophilic substitution reactions. However, it plays a crucial role as a precursor and an activating agent in the synthesis of fused heterocyclic systems. A prominent example is found in the biosynthesis of purines, where a related compound, 5-formamidoimidazole-4-carboxamide ribotide (FAICAR), undergoes an intramolecular cyclization to form inosine (B1671953) monophosphate (IMP). nih.gov

In this biochemical transformation, the formamide group provides the final carbon atom (C8) of the purine (B94841) ring system. The enzyme IMP cyclohydrolase catalyzes the ring closure by activating the formamide, likely through protonation or interaction with the enzyme's active site, making the formyl carbon susceptible to intramolecular nucleophilic attack by the imidazole ring nitrogen (N1). This cyclization is followed by dehydration to yield the fused purine ring. This biological precedent demonstrates the potential of the N-formyl-2-aminoimidazole scaffold to serve as a key intermediate in the chemical synthesis of purine analogues and other fused imidazoles, where the formamide moiety acts as an internal one-carbon electrophile for cyclization.

Table 2: Reactivity Summary of this compound

| Moiety | Reaction Type | Description |

| Imidazole Ring | Electrophilic Substitution | Deactivated by the electron-withdrawing formamide group. Reaction is slower than with imidazole. |

| Nucleophilic Substitution | Potentially activated by the formamide group, especially with a good leaving group on the ring. | |

| Tautomerism | Exists in equilibrium between 1H and 3H tautomers; the position is solvent-dependent. | |

| Formamide Moiety | Hydrolysis | Cleavage of the C-N bond to give 2-aminoimidazole and formic acid, can be acid/base catalyzed. |

| Transamidation | Transfer of the formyl group to another amine, typically under catalytic conditions. | |

| Cyclization Precursor | Acts as an internal electrophile for the synthesis of fused heterocycles, such as purine-like structures. |

Degradation Pathways and Environmental Chemical Fates of this compound

The environmental persistence and transformation of this compound are dictated by its reactions with various atmospheric oxidants. This section explores the degradation pathways of this compound in the aqueous phase, focusing on its interactions with key atmospheric radicals and the subsequent formation of oxidative byproducts.

Aqueous-Phase Oxidation by Atmospheric Radicals (e.g., OH, NO3, O3)

The imidazole ring, a core component of this compound, is susceptible to oxidation by several atmospherically significant radicals, including the hydroxyl radical (•OH), nitrate (B79036) radical (NO3•), and ozone (O3). These reactions are crucial in determining the atmospheric lifetime and fate of imidazole-containing compounds.

Hydroxyl Radical (•OH): The reaction between imidazole and the hydroxyl radical is rapid, with calculated rate constants around 5.65 x 10⁹ M⁻¹ s⁻¹ at 298 K. acs.org The primary mechanism involves the addition of the •OH radical to the imidazole ring, which is found to be significantly faster than hydrogen abstraction. researchgate.net This addition leads to the formation of various intermediates that can undergo further reactions. The atmospheric lifetime of imidazole in the presence of OH radicals is estimated to be approximately 4.74 days. researchgate.net

Nitrate Radical (NO3•): The nitrate radical also reacts efficiently with imidazole, with a calculated rate constant of 7.41 x 10⁹ M⁻¹ s⁻¹ at 298 K. acs.org Similar to the hydroxyl radical, the reaction proceeds through the addition of the radical to the imidazole ring. This pathway is particularly significant in nighttime atmospheric chemistry when photolytically generated •OH concentrations are low.

Ozone (O3): The reaction of ozone with imidazole is slower compared to the radical-driven oxidations, with a calculated rate constant of 4.02 x 10⁴ M⁻¹ s⁻¹ at 298 K. acs.org The mechanism is believed to follow a Criegee-type reaction, where ozone attacks the double bonds of the imidazole ring. acs.orgnih.gov This leads to ring cleavage and the formation of smaller, oxygenated products.

| Radical | Second-Order Rate Constant (M⁻¹ s⁻¹) |

| Hydroxyl Radical (•OH) | 5.65 x 10⁹ |

| Nitrate Radical (NO3•) | 7.41 x 10⁹ |

| Ozone (O3) | 4.02 x 10⁴ |

This table presents the calculated second-order rate constants for the reaction of imidazole with key atmospheric radicals in the aqueous phase at 298 K.

Identification and Characterization of Oxidative Byproducts

The oxidation of the imidazole ring within this compound by atmospheric radicals leads to the formation of a variety of byproducts. The specific products formed depend on the oxidant and the reaction conditions.

Oxidation by Ozone (O3): The ozonation of imidazole results in the cleavage of the ring structure, leading to the formation of smaller, more oxidized compounds. Key identified byproducts from the reaction of ozone with imidazole include cyanate, formamide, and formate, with yields of approximately 100% for each per transformed imidazole molecule. researchgate.net

Oxidation by Hydroxyl (•OH) and Nitrate (NO3•) Radicals: In the presence of oxygen (O2), the oxidation of imidazole by •OH and NO3• radicals can lead to the formation of formamide and oxamide. acs.org When nitrogen dioxide (NO2) is present, the formation of nitro-imidazoles is also observed. acs.org These nitrated derivatives can significantly influence the light-absorbing properties of atmospheric aerosols. acs.orgresearchgate.net The reaction pathways can be complex, involving the formation of peroxy radicals as intermediates. copernicus.org

| Oxidant | Key Oxidative Byproducts |

| Ozone (O3) | Cyanate, Formamide, Formate |

| Hydroxyl Radical (•OH) | Formamide, Oxamide, Nitro-imidazoles (in the presence of NO2) |

| Nitrate Radical (NO3•) | Formamide, Oxamide, Nitro-imidazoles (in the presence of NO2) |

This table summarizes the major oxidative byproducts identified from the reaction of imidazole with different atmospheric oxidants.

Spectroscopic and Advanced Structural Elucidation of N 1h Imidazol 2 Yl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen, carbon, and nitrogen environments.

¹H NMR Spectroscopic Analysis for Proton Environments

A ¹H NMR spectrum for N-(1H-imidazol-2-yl)formamide would be expected to show distinct signals for the protons on the imidazole (B134444) ring, the N-H protons, and the formyl proton. The chemical shifts (δ) and coupling constants (J) would reveal information about the electronic environment and connectivity of these protons. However, specific, experimentally verified ¹H NMR data are not available in the reviewed literature.

¹³C NMR Spectroscopic Analysis for Carbon Skeletons

The ¹³C NMR spectrum would provide signals for each unique carbon atom in the this compound molecule, including the carbonyl carbon of the formamide (B127407) group and the carbons of the imidazole ring. This analysis is crucial for confirming the carbon framework of the compound. No experimental ¹³C NMR data for this specific molecule could be found.

¹⁵N NMR Spectroscopic Analysis for Nitrogen Atoms

¹⁵N NMR spectroscopy would be used to characterize the nitrogen atoms within the imidazole ring and the formamide group. This technique can provide valuable insights into tautomeric forms and hydrogen bonding. Specific ¹⁵N NMR data for this compound are not present in the available literature.

Dynamic NMR Investigations of Tautomeric Equilibria and Fluxionality

Dynamic NMR studies would be instrumental in investigating the potential for tautomeric equilibrium between the different nitrogen atoms of the imidazole ring and restricted rotation around the amide C-N bond. Such studies provide information on the energy barriers of these dynamic processes. Research detailing these investigations for this compound could not be located.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key absorptions would be expected for the N-H stretching of the imidazole and amide groups, C=O stretching of the amide, and C=N and C=C stretching of the imidazole ring. A published, experimentally obtained IR spectrum for this compound is not available.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry would provide the exact mass. Analysis of the fragmentation pattern would help to confirm the structure by showing the characteristic breakdown of the molecule. Specific mass spectral data, including the molecular ion peak and fragmentation patterns for this compound, have not been reported in the searched literature.

Elemental Analysis for Purity and Composition Verification

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data for the elemental analysis of this compound could be located. This analytical technique is fundamental for verifying the empirical formula of a synthesized compound, thereby confirming its elemental composition and purity.

The theoretical elemental composition of this compound, which has a molecular formula of C₄H₅N₃O, can be calculated based on the atomic weights of its constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen). These theoretical values serve as a benchmark against which experimental results from techniques like combustion analysis would be compared. In a typical elemental analysis report, the experimental percentages of C, H, and N are expected to be within ±0.4% of the calculated values to confirm the compound's identity and purity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 43.24 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 4.54 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 37.85 |

| Oxygen | O | 16.00 | 1 | 16.00 | 14.40 |

| Total | 111.12 | 100.00 |

Note: The data in this table is calculated based on the chemical formula and has not been experimentally verified through published research.

X-ray Crystallography for Solid-State Molecular Architecture

A diligent search of crystallographic databases and peer-reviewed journals did not yield any published single-crystal X-ray diffraction data for this compound. This powerful analytical method provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Had such data been available, it would be presented in a detailed crystallographic data table, typically including parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z). This information is crucial for understanding the compound's solid-state conformation and packing, which can influence its physical properties. Without experimental data, a definitive description of the solid-state molecular architecture of this compound remains undetermined.

Table 2: Placeholder for Experimental X-ray Crystallography Data of this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Note: This table is a placeholder to illustrate the type of data that would be presented. No experimental crystallographic data for this compound has been found in the public domain.

Theoretical and Computational Studies of N 1h Imidazol 2 Yl Formamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed examination of molecular properties from first principles. For N-(1H-imidazol-2-yl)formamide, these methods are employed to determine its structural, electronic, and energetic characteristics.

Density Functional Theory (DFT) Applications for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. The B3LYP functional, combined with a 6-311++G(d,p) basis set, is commonly used for such analyses on imidazole-containing compounds. researchgate.net

DFT calculations reveal key energetic properties of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the calculated HOMO-LUMO gap points to a moderately stable molecule. These frontier orbitals are crucial in predicting sites for nucleophilic and electrophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

|---|---|

| Total Energy | -434.5 Hartree |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.6 eV |

Note: Data are illustrative based on typical DFT calculations for similar heterocyclic compounds.

Ab Initio Methods (e.g., G3, G4) for Thermochemical Properties

For highly accurate thermochemical data, such as enthalpies of formation (ΔfH°), more computationally intensive ab initio methods like the Gaussian-3 (G3) and Gaussian-4 (G4) theories are employed. These composite methods systematically combine results from different levels of theory to approximate the accuracy of high-level coupled-cluster calculations with a more manageable computational effort.

By applying G3 and G4 theories, the gas-phase enthalpy of formation for this compound can be calculated with high precision. These calculations typically involve geometry optimization at a lower level of theory (like DFT), followed by single-point energy calculations at higher levels. The results from these methods are often considered benchmarks for less accurate but faster computational techniques.

Table 2: Calculated Thermochemical Properties of this compound at 298.15 K

| Method | Enthalpy of Formation (ΔfH°) (kJ/mol) | Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) |

|---|---|---|

| G3 | 55.2 | 185.7 |

Note: Data are illustrative and represent typical outputs of G3/G4 calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating NMR chemical shifts (δ). researchgate.net

The predicted ¹H and ¹³C NMR spectra for this compound can be generated and compared with experimental data to confirm its structure. researchgate.net Calculations account for the electronic environment of each nucleus. For instance, the formyl proton (-CHO) is expected to have a significant downfield shift due to the deshielding effect of the adjacent carbonyl group. Similarly, the carbons of the imidazole (B134444) ring and the carbonyl carbon can be distinguished based on their calculated chemical shifts. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Table 3: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 (imidazole) | - | 145.8 |

| C4/C5 (imidazole) | 7.15 | 118.5 |

| N1-H (imidazole) | 12.10 | - |

| N-H (formamide) | 9.80 | - |

Note: Values are illustrative and referenced against TMS, based on GIAO-DFT calculations.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are crucial for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of activation barriers. researchgate.net This provides a deep understanding of reaction feasibility and kinetics.

For this compound, a relevant reaction to study is its formation from 2-aminoimidazole and a formylating agent. Computational modeling can trace the reaction pathway, starting from the reactants, through the transition state, to the final product. The geometry of the transition state can be optimized, and its energy determines the activation energy (Ea) of the reaction. A lower activation energy indicates a more favorable reaction pathway. Such studies can reveal, for example, whether the reaction proceeds via a concerted mechanism or through a multi-step pathway involving intermediates. mdpi.commdpi.com

Analysis of Electronic Structure and Bonding Characteristics

A deeper analysis of the electronic structure provides a comprehensive picture of bonding within this compound. Beyond HOMO-LUMO analysis, Molecular Electrostatic Potential (MESP) maps are used to visualize the charge distribution and predict sites for intermolecular interactions. researchgate.net The MESP for this compound would show negative potential (red/yellow) around the carbonyl oxygen and the sp²-hybridized nitrogen of the imidazole ring, indicating these are sites for electrophilic attack or hydrogen bond acceptance. Positive potential (blue) would be located around the N-H protons, identifying them as hydrogen bond donors.

Natural Bond Orbital (NBO) analysis further clarifies the bonding by describing charge transfer interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net For this compound, significant interactions would be found between the lone pair of the amide nitrogen and the π* orbital of the carbonyl group, as well as delocalization within the imidazole π-system. These interactions contribute significantly to the molecule's stability and conformational preferences.

Modeling of Tautomeric Equilibria and Proton Transfer Pathways

This compound can exhibit prototropic tautomerism, specifically the transfer of a proton between the N1 and N3 positions of the imidazole ring. Computational chemistry is an ideal tool to study the thermodynamics and kinetics of such equilibria. nih.govnih.gov

By calculating the energies of the different tautomers and the transition state connecting them, the relative stability and the energy barrier for interconversion can be determined. mdpi.com DFT calculations can model both direct intramolecular proton transfer and solvent-assisted pathways. nih.gov For this compound, the two annular tautomers are degenerate, meaning they have identical energy. The energy barrier for this proton transfer provides information on the rate of exchange, which can be correlated with NMR spectroscopy, where fast exchange may lead to averaged signals for the C4 and C5 positions. d-nb.info

Table 4: Calculated Energetics of Proton Transfer in this compound

| Species | Relative Energy (kJ/mol) |

|---|---|

| Tautomer 1 (N1-H) | 0.0 |

| Transition State | 58.5 |

Note: Data are illustrative, representing a typical energy barrier for intramolecular proton transfer in an imidazole ring.

Coordination Chemistry of N 1h Imidazol 2 Yl Formamide and Analogous Ligands

Imidazole (B134444) Ring as a Nitrogen Donor Ligand

The imidazole ring is a versatile and effective nitrogen donor ligand in coordination chemistry. researchgate.net It is a five-membered aromatic heterocycle containing two nitrogen atoms: a pyrrole-type nitrogen (N1) and a pyridine-type or imine nitrogen (N3). The lone pair of electrons on the sp²-hybridized pyridine-type nitrogen is readily available for donation to a metal center, making it the primary site of coordination. wikipedia.org

The imidazole ring can adopt several coordination modes. The most common is as a monodentate ligand, where it binds to a single metal ion through the N3 nitrogen atom. researchgate.net This is frequently observed in complexes where other ligands satisfy the metal's coordination sphere or in simple metal-imidazole systems. bohrium.com

However, in ligands where a substituent at the 2-position contains an additional donor atom, such as the formamide (B127407) group in N-(1H-imidazol-2-yl)formamide, a bidentate coordination mode is possible. In this arrangement, the ligand can form a stable five-membered chelate ring by coordinating to the metal center through both the imidazole N3 nitrogen and a donor atom from the formamide substituent. nih.gov This chelation significantly enhances the stability of the resulting complex compared to monodentate coordination.

Furthermore, after deprotonation of the N1-H proton, the resulting imidazolate anion can act as a bridging ligand , linking two metal centers. This mode is fundamental to the structure of materials like zeolitic imidazolate frameworks (ZIFs). wikipedia.org

The presence of the formamide group at the 2-position of the imidazole ring in this compound provides the potential for this ligand to act as a bidentate chelating agent. The formation of a chelate complex involves the coordination of both the pyridine-type nitrogen (N3) of the imidazole ring and a donor atom from the formamide group to the same transition metal ion. nih.govresearchgate.net This results in a thermodynamically stable five-membered ring structure. The chelate effect, which is the enhanced stability of a complex containing a chelate ligand compared to a complex with analogous monodentate ligands, is a powerful driving force for the formation of these structures. The ability to form such stable complexes makes ligands of this type valuable in various applications, including catalysis and materials science. dntb.gov.ua

The two nitrogen atoms of the imidazole ring have distinct electronic properties that dictate their coordination behavior.

Pyridine-type Nitrogen (N3): This nitrogen atom is more basic and acts as a strong sigma-donor. wikipedia.org Its lone pair is located in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system, making it readily available to coordinate with metal ions. This is the primary coordination site for the neutral imidazole ring.

Pyrrole-type Nitrogen (N1): In a neutral imidazole ring with a proton on N1, this nitrogen's lone pair is part of the 6π aromatic system, making it significantly less basic and generally non-coordinating. However, upon deprotonation, the resulting imidazolate anion becomes a powerful coordinating agent. The N1-H group is also a hydrogen bond donor, which can play a crucial role in the supramolecular assembly of complexes. researchgate.net The acidity of this proton is significantly increased upon coordination of the N3 nitrogen to a cationic metal center. wikipedia.org

Potential Coordinating Role of the Formamide Moiety (e.g., through Oxygen or Nitrogen)

The formamide group (-NH-CHO) is an ambidentate ligand, meaning it has two potential donor atoms: the carbonyl oxygen and the amide nitrogen.

Coordination through the carbonyl oxygen is generally favored. The oxygen atom has available lone pairs and its coordination is sterically less hindered. When the formamide oxygen coordinates to a metal ion, a shift in the C=O stretching frequency to a lower wavenumber (red shift) is typically observed in the infrared spectrum.

Coordination through the amide nitrogen is less common because the nitrogen lone pair is delocalized due to resonance with the carbonyl group, which reduces its basicity. For nitrogen coordination to occur, the N-H proton is often lost, leading to coordination of the deprotonated amide. In the case of this compound acting as a bidentate ligand, chelation would likely involve the imidazole N3 and the formamide oxygen, forming a stable five-membered ring.

Synthesis and Characterization of Metal Complexes of this compound

While specific studies on this compound are not extensively reported, the synthesis of its metal complexes can be predicted based on established methods for related imidazole-containing ligands. bohrium.com Typically, the synthesis involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a solvent such as ethanol, methanol, or acetonitrile. researchgate.netasrjetsjournal.org The reaction mixture is often heated to facilitate the complex formation, and the resulting complex may precipitate from the solution upon cooling or addition of a less-polar solvent.

The characterization of newly synthesized metal complexes relies on a combination of spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Upon complexation of this compound, characteristic shifts in the vibrational frequencies of the imidazole and formamide groups are expected.

Imidazole Ring Vibrations: Coordination of the imidazole N3 to a metal ion typically causes a shift of the C=N stretching vibration to a higher frequency.

Formamide Group Vibrations: If the formamide group coordinates through its oxygen atom, the C=O stretching band (Amide I band) would be expected to shift to a lower frequency (red shift). The N-H stretching vibration may also be affected. The appearance of new bands at lower frequencies (typically < 500 cm⁻¹) can be attributed to the formation of M-N (from imidazole) and M-O (from formamide) bonds.

Table 1: Typical IR Spectral Data for Coordinated Imidazole and Amide Groups This table presents typical data for analogous compounds to illustrate expected spectral shifts.

| Functional Group | Ligand ν (cm⁻¹) | Complex ν (cm⁻¹) | Change upon Coordination |

| Imidazole ν(C=N) | ~1540 | ~1560 | Shift to higher frequency |

| Formamide ν(C=O) | ~1680 | ~1650 | Shift to lower frequency |

| Formamide ν(N-H) | ~3300 | ~3300 (may broaden or shift) | Variable |

| New Band: ν(M-N) | - | ~450-500 | Appearance of new band |

| New Band: ν(M-O) | - | ~400-450 | Appearance of new band |

UV-Visible (UV-Vis) Spectroscopy: For complexes involving transition metals with d-electrons, UV-Vis spectroscopy provides information about the electronic transitions and the geometry of the coordination sphere. The spectra of Co(II), Ni(II), and Cu(II) complexes, for example, typically show broad, low-intensity bands in the visible region corresponding to d-d electronic transitions. researchgate.netresearchgate.net The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). mdpi.com Charge transfer bands (ligand-to-metal or metal-to-ligand) may also be observed, usually in the UV region with higher intensity. nih.gov

Table 2: Illustrative UV-Vis Spectral Data and Geometries for Analogous M(II)-Imidazole Complexes This table provides representative data for analogous systems.

| Metal Ion | Typical λ_max (nm) | Electronic Transition(s) | Probable Geometry |

| Co(II) | ~520, ~610 | ⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P) | Octahedral |

| Ni(II) | ~400, ~650, ~1100 | ³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F), ³A₂g → ³T₂g | Octahedral |

| Cu(II) | ~600-800 | ²Eg → ²T₂g | Distorted Octahedral |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing diamagnetic complexes (e.g., with Zn(II), Cd(II)). Upon coordination, the chemical shifts of the protons and carbons of the ligand are altered. nih.gov

¹H NMR: The protons on the imidazole ring, especially those closest to the coordinating N3 nitrogen (H4 and H5), are expected to experience a downfield shift due to the deshielding effect of the metal ion. The formamide proton (-CHO) and the N-H proton would also likely show a shift upon coordination. researchgate.net

¹³C NMR: Similar to ¹H NMR, the carbon atoms of the imidazole ring (C2, C4, C5) and the formamide carbonyl carbon will exhibit changes in their chemical shifts, providing further evidence of coordination. For paramagnetic complexes, NMR signals are often broadened significantly, making analysis difficult, though specialized techniques can still provide useful information. dntb.gov.ua

Table 3: Predicted ¹H NMR Chemical Shift Changes Upon Coordination This table illustrates the expected trends in chemical shifts for a diamagnetic complex.

| Proton | Ligand δ (ppm) (Predicted) | Complex δ (ppm) (Predicted) | Expected Shift |

| Imidazole H4/H5 | ~7.1 | > 7.1 | Downfield |

| Imidazole N1-H | ~12.0 | > 12.0 (or broadens) | Downfield |

| Formamide N-H | ~10.0 | > 10.0 (or broadens) | Downfield |

| Formamide C-H | ~8.5 | > 8.5 | Downfield |

Electrochemical Studies of Metal Complexes

Electrochemical studies, particularly cyclic voltammetry (CV), are instrumental in understanding the redox properties of metal complexes. These investigations reveal information about the stability of different oxidation states of the central metal ion, the influence of the ligand on the redox potentials, and the nature of the electron transfer processes (reversible, quasi-reversible, or irreversible). electrochemsci.org While specific electrochemical data for this compound complexes are not extensively documented, studies on analogous imidazole-based and other nitrogen-donor ligands provide significant insights into their expected behavior.

The redox behavior of metal complexes is fundamentally influenced by the nature of the ligand. For instance, in complexes with Schiff base ligands derived from isatin (B1672199) monohydrazone and fluvastatin, Co(II) and Cu(II) complexes have been shown to exhibit quasi-reversible single-electron transfer processes. electrochemsci.org In contrast, Mn(II) and Fe(III) complexes under the same ligand system displayed two redox peaks, also corresponding to quasi-reversible one-electron transfers. electrochemsci.org

Studies on redox-active ligand systems, such as those involving the tridentate verdazyl ligand 1-isopropyl-3,5-di(2′-pyridyl)-6-oxo-2H-tetrazine (dipyvdH), offer a deeper look at metal-ligand electronic interactions. frontiersin.org In acetonitrile, both Zn(dipyvd)₂ and Ni(dipyvd)₂ complexes undergo two distinct one-electron oxidation processes that are ligand-based. The oxidation potentials for these processes were recorded against a ferrocene/ferricenium reference. frontiersin.org This demonstrates that the imidazole-containing ligand itself can be redox-active, participating directly in the electron transfer phenomena of the complex. frontiersin.org

The electrochemical synthesis (electrosynthesis) of complexes with heterocyclic benzimidazole (B57391) ligands has also been explored. The electrochemical oxidation of metals like cobalt, nickel, copper, zinc, and cadmium in a solution containing the ligand has been used to afford homoleptic complexes. rsc.org This method highlights the direct role of electrochemistry in the synthesis and stabilization of specific oxidation states.

The following table summarizes representative electrochemical data for metal complexes with analogous N-donor ligands, illustrating the types of redox behavior observed.

| Complex Type | Metal Ion | Redox Process | Potential (vs. reference) | Characteristics |

| Schiff Base Complex electrochemsci.org | Co(II) | Co(II)/Co(III) | Not specified | Quasi-reversible, one-electron transfer |

| Schiff Base Complex electrochemsci.org | Cu(II) | Cu(II)/Cu(III) | Not specified | Quasi-reversible, one-electron transfer |

| Verdazyl Complex frontiersin.org | Zn(II) | Ligand-based | -0.28 V and -0.12 V (vs. Fc/Fc⁺) | Two one-electron oxidations |

| Verdazyl Complex frontiersin.org | Ni(II) | Ligand-based | -0.32 V and -0.15 V (vs. Fc/Fc⁺) | Two one-electron oxidations |

This data is based on analogous ligand systems and is intended to be illustrative of the electrochemical properties of metal-imidazole complexes.

These examples underscore that the electrochemical profile of a metal complex is a sensitive function of the central metal ion, the specific structure of the ligand, and the solvent system used. For a ligand like this compound, it would be expected that its complexes would also display rich redox chemistry, with the potential for both metal-centered and ligand-centered electron transfers.

Structural Determination of Coordination Compounds via X-ray Diffraction

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline coordination compounds at the atomic level. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are crucial for understanding the properties and reactivity of the complex. While a crystal structure for a complex of this compound is not available in the reviewed literature, numerous structures of analogous 2-substituted imidazole and benzimidazole complexes have been resolved, providing a strong basis for predicting its coordination behavior.

In metal complexes, 2-substituted imidazole derivatives typically act as bidentate or monodentate ligands. For example, in the complex [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO, the ligand 2-(1H-benzimidazol-2-yl)aniline acts as a bidentate chelator, coordinating to the Zn(II) ion through one imidazole nitrogen and the aniline (B41778) nitrogen. nih.gov This coordination results in a distorted tetrahedral geometry around the zinc center. nih.gov Similarly, the ligand 2,2'-H₂biimidazole can chelate to a metal center, such as Cd(II), through nitrogen atoms from its two imidazole rings, adopting a bis-chelating coordination mode. ccspublishing.org.cn

The coordination geometry is highly dependent on the metal ion and the presence of other ligands. In a series of complexes with a heterocyclic benzimidazole ligand, X-ray diffraction revealed dimeric structures for cobalt and nickel complexes, [CoL(phen)]₂ and [NiL(bpy)]₂, where two metal centers are bridged by the phenolate (B1203915) oxygen of the ligand. rsc.org In contrast, the analogous copper complexes, [CuL(bpy)] and [CuL(phen)], were found to be monomeric. rsc.org

The following table presents selected crystallographic data for metal complexes with analogous imidazole-based ligands, illustrating the diversity of observed coordination environments.

| Compound | Metal Ion | Ligand | Coordination Geometry | Key Structural Features |

| [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO nih.gov | Zn(II) | 2-(1H-benzimidazol-2-yl)aniline | Distorted Tetrahedral | Bidentate N,N-chelation |

| [CoL(phen)]₂ rsc.org | Co(II) | 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Not specified | Dimeric, phenolate-bridged structure |

| [CuL(bpy)] rsc.org | Cu(II) | 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Not specified | Monomeric structure |

| [Cd(L)₂(1,2,3-HBTC)]·3H₂O ccspublishing.org.cn | Cd(II) | 2,2'-H₂biimidazole (L) | Distorted Square-Pyramidal | Bis-chelating coordination of L |

| {[L2]·[CuBr]}n mdpi.com | Cu(I) | 2-(pyridin-4-yl)-1H-benzo[d]imidazole (L2) | Not specified | 1D coordination polymer |

Data is derived from crystallographic studies of analogous ligand systems.

Rational Design of Imidazole-Based Chelating Ligands

The rational design of chelating ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties for specific applications, from catalysis to materials science and medicine. semanticscholar.orgmdpi.com Imidazole and its derivatives are particularly valuable building blocks in this endeavor due to their versatile coordination modes, electronic properties, and the relative ease with which they can be functionalized. rsc.orgrsc.org

A key strategy in ligand design involves using computational methods, such as Density Functional Theory (DFT), to predict the binding affinity and coordination geometry of a ligand with a target metal ion. nih.govnih.gov Such studies can quantify the binding strength through parameters like binding energy and enthalpy, and elucidate the nature of the metal-ligand bond using analyses of frontier molecular orbitals and electrostatic potentials. nih.gov This computational pre-screening allows chemists to identify promising ligand candidates before undertaking synthetic work, saving time and resources. semanticscholar.org For example, DFT calculations can help predict whether a ligand will have a high affinity for a specific metal ion, like Cu(II) or Fe(III), which is crucial in applications such as preventing metal ion contamination in industrial processes. mdpi.comnih.gov

The design process often focuses on creating multidentate ligands that can form stable chelate rings with the metal ion. By strategically placing donor atoms on a molecular scaffold, chemists can control the coordination number and geometry of the resulting complex. For imidazole-based ligands, this is typically achieved by introducing coordinating groups at the 2-position. These groups can contain additional nitrogen, oxygen, or sulfur donors, leading to bidentate, tridentate, or even higher-denticity ligands.

Key principles in the rational design of imidazole-based ligands include:

Introducing Additional Donor Sites: Functionalizing the imidazole ring, often at the C2 or N1 position, with groups like amines, pyridines, carboxylates, or amides creates multidentate ligands that form stable chelate complexes. rsc.org

Tuning Electronic Properties: The electron-donating or -withdrawing nature of substituents on the imidazole ring can be modified to tune the electronic properties of the metal center. This is critical for applications in catalysis and for designing materials with specific photophysical properties. rsc.org

Controlling Steric Hindrance: Introducing bulky groups can control the access of substrates to the metal center, enforce specific coordination geometries, and prevent the formation of undesired oligomeric or polymeric species. nih.gov

Incorporating Molecular Scaffolds: Imidazole units can be incorporated into larger, more complex molecular frameworks to create ligands with specific shapes and functionalities, such as those used in the construction of metal-organic frameworks (MOFs) or emissive materials for organic light-emitting diodes (OLEDs). rsc.org

The synthesis of novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives, for example, was rationally designed based on known pharmacophore analogues to develop new anti-cancer agents. rsc.org Similarly, phenanthroimidazole derivatives have been designed to achieve specific hybridized local and charge-transfer (HLCT) characteristics for efficient blue emission in OLEDs. rsc.org These examples highlight how a rational design approach, combining synthetic chemistry with computational modeling and a clear understanding of structure-property relationships, is a powerful tool for developing new functional coordination compounds based on the versatile imidazole scaffold.

Non Biological Applications and Functional Materials Research

Applications in Optoelectronic Materials

The development of organic molecules for optoelectronic applications is a rapidly growing field of materials science. Heterocyclic compounds, particularly those rich in nitrogen, are frequently investigated for their favorable electronic and optical properties.

Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices that utilize a molecular dye to absorb light and inject electrons into a wide-bandgap semiconductor. mdpi.com The efficiency of DSSCs is critically dependent on the components, including the sensitizing dye and the electrolyte. rsc.org

Imidazole (B134444) derivatives, specifically imidazolium (B1220033) salts, are key components in ionic liquid electrolytes used in DSSCs. mdpi.comresearchgate.net These electrolytes facilitate the regeneration of the dye after electron injection. Furthermore, the design of metal-free organic sensitizers is a major focus of DSSC research, with complex molecular structures being developed to enhance light absorption and conversion efficiency. nih.gov Novel organic sensitizers have achieved power conversion efficiencies surpassing 12%. nih.gov While direct studies utilizing N-(1H-imidazol-2-yl)formamide as a primary sensitizer (B1316253) or electrolyte component are not prominent, its core imidazole structure is a foundational element in materials proven to be effective in DSSC applications.

Table 1: Photovoltaic Performance of Select Organic Sensitizers in DSSCs

| Sensitizer | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Source |

|---|---|---|---|---|---|

| MS-1 | 0.71 | 22.3 | 0.72 | 12.81 | nih.gov |

| MS-2 | - | - | - | 10.92 | nih.gov |

| JH-1/SQ2 (co-sensitized) | 0.714 | 16.6 | 0.63 | 7.44 | researchgate.net |

| N719 (benchmark) | - | - | - | 7.60 | nih.gov |

Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency.

The electronic properties of imidazole derivatives make them attractive candidates for other functional materials, particularly in the field of nonlinear optics (NLO). NLO materials can alter the properties of light and are essential for applications in telecommunications and optical computing. Research on related benzimidazole (B57391) structures has shown that these compounds can exhibit significant NLO responses. dntb.gov.ua For instance, certain N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines have demonstrated high first hyperpolarizabilities, indicating their potential for efficient second harmonic generation. dntb.gov.ua The modest HOMO-LUMO energy gaps in these molecules further underscore their promise as tunable organic NLO materials. dntb.gov.ua The structural similarity of this compound suggests that it could serve as a valuable scaffold for designing new molecules with desirable optical properties.

Catalytic Applications

The imidazole moiety is a well-established functional group in the field of catalysis, both in biological systems (e.g., the histidine residue in enzymes) and in synthetic organic chemistry.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a cornerstone of green and sustainable chemistry. Imidazole and its derivatives are highly versatile organocatalysts. rsc.orgias.ac.in The imidazole ring is amphoteric, containing both a basic pyridine-like nitrogen atom and an acidic amine (-NH-) function. rsc.orgias.ac.in This dual functionality allows it to act as a mild catalyst, minimizing the formation of side products and improving reaction yields. ias.ac.in

Imidazole-based organocatalysts have been successfully employed in a variety of transformations, including:

Multicomponent Reactions: Facilitating the synthesis of structurally diverse and highly functionalized molecules like 2-amino-4H-chromenes and dienes in a single step. rsc.orgrsc.org

Polymerization: Controlling the ring-opening polymerization of lactide isomers to produce polyesters. nih.gov

Synthesis of Heterocycles: Catalyzing the one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in environmentally friendly aqueous media. ias.ac.in

The presence of the imidazole ring in this compound provides it with inherent potential to function as an organocatalyst in similar synthetic transformations.

This compound belongs to the class of compounds known as N-acyl imidazoles. These molecules are significantly more reactive toward nucleophilic attack than typical amides. nih.gov This heightened reactivity makes them excellent acyl transfer reagents, or "activating reagents," in organic synthesis. nih.gov

N-acyl imidazoles are valued for their tunable reactivity and good solubility in aqueous media. kyoto-u.ac.jpnih.gov Their applications are particularly prominent in chemical biology, where they are used for the chemical synthesis of peptides and the selective modification of proteins and RNAs under biological conditions. kyoto-u.ac.jpnih.govresearchgate.net In general synthesis, the N-acyl imidazole group serves to activate a carbonyl group for subsequent reaction with a nucleophile. Given its structure as an N-formyl derivative, this compound could function as a valuable reagent for introducing a formyl group (CHO) onto other molecules.

Fundamental Studies in Interstellar Chemistry (Generalizing from Formamide (B127407) to Formamide Derivatives)

Formamide (NH₂CHO) is a molecule of immense interest in the fields of astrophysics and prebiotic chemistry. It is a ubiquitous molecule in the universe, having been detected in star-forming regions, molecular clouds, comets, and galactic centers. wikipedia.org Containing the four primary elements of life (H, C, N, O), formamide is considered a key precursor for the synthesis of biomolecules. wikipedia.orgresearchgate.net It is capable of forming amino acids, nucleobases, and other essential compounds under plausible prebiotic conditions. researchgate.netwikipedia.org

Astronomical observations have also identified more complex formamide derivatives, such as N-methyl-formamide, in the interstellar medium. chemrxiv.org This confirms that the chemical pathways exist in space to create substituted formamides. The study of formamide and its derivatives is crucial for understanding the potential chemical origins of life on Earth and elsewhere. researchgate.netchemrxiv.org

While this compound itself has not been detected in space, its structure is of fundamental interest. It combines the prebiotic formamide backbone with the catalytically active imidazole ring, a structure found in biological catalysts. Investigating the formation and reactivity of such hybrid molecules under simulated interstellar conditions could provide new insights into the molecular evolution and increasing complexity of organic matter throughout the cosmos.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(1H-imidazol-2-yl)formamide derivatives?

- Methodological Answer : The synthesis of imidazole-formamide derivatives requires careful optimization of catalysts, solvents, and bases. For example, hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide using Raney nickel (instead of Pd/C) in ethanol avoids aryl dehalogenation byproducts and achieves a 92% yield of the key intermediate. Subsequent cyclization under alkaline conditions (NaOH, 45°C) yields the target compound in 88% isolated yield . Lower temperatures (e.g., 25°C) or weaker bases (e.g., Na₂CO₃) reduce efficiency, highlighting the need for precise control of reaction parameters.

Q. How can LC-MS and FT-IR be utilized to monitor synthetic intermediates?

- Methodological Answer : LC-MS is critical for tracking intermediate formation, such as detecting N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide during hydrogenation. FT-IR confirms functional group transformations, such as the Schiff base formation during cyclization. These techniques help identify incomplete reactions or byproducts, enabling real-time adjustments .

Q. What solvent systems are effective for imidazole-formamide cyclization?

- Methodological Answer : Ethanol is preferred for cyclization due to its compatibility with strong bases like NaOH. Substituting ethanol with water reduces yields, likely due to reduced solubility of intermediates. Solvent polarity and proticity directly influence reaction kinetics and product stability .

Advanced Research Questions

Q. How can dehalogenation byproducts be mitigated during imidazole-formamide synthesis?

- Methodological Answer : Dehalogenation occurs when Pd/C catalysts are used for hydrogenation. Switching to Raney nickel suppresses this side reaction, preserving the aryl chloride substituent and improving intermediate purity (92% yield). Catalyst screening and mechanistic studies (e.g., monitoring hydrodechlorination via LC-MS) are essential for troubleshooting .

Q. What strategies enable functionalization of this compound for drug discovery?

- Methodological Answer : Aza-Michael addition and alkylation reactions introduce pharmacophores. For example, reacting this compound with 2,6-bis(bromomethyl)pyridine forms macrocyclic ligands with potential anticancer activity. Computational modeling (e.g., DFT) can predict regioselectivity and guide synthetic routes .

Q. How does crystallography aid in structural characterization of imidazole-formamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction resolves bond angles, torsional conformations, and solvate interactions. For instance, dimethylformamide solvates stabilize the crystal lattice of 1-(1H-benzimidazol-2-yl)-4-nitro-benzene, revealing π-π stacking and hydrogen-bonding networks critical for material stability .

Q. What mechanistic insights explain the temperature sensitivity of cyclization steps?

- Methodological Answer : Cyclization involves a Schiff base intermediate formed via nucleophilic attack of the primary amino group on the amide carbonyl. Lower temperatures (25°C) slow dehydration kinetics, leading to incomplete ring closure. Kinetic studies (e.g., variable-temperature NMR) can quantify activation barriers and optimize heating protocols .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound derivatives under basic conditions?

- Methodological Answer : Stability varies with substituent electronics. For example, electron-withdrawing groups (e.g., nitro) enhance resistance to hydrolysis, while electron-donating groups (e.g., methyl) increase susceptibility. Comparative stability studies using HPLC under varying pH and temperature conditions are recommended to resolve discrepancies .

Tables for Key Data

| Parameter | Optimal Condition | Suboptimal Condition | Yield Impact | Reference |

|---|---|---|---|---|

| Catalyst for Hydrogenation | Raney nickel | Pd/C | 92% vs. <50% | |

| Cyclization Temperature | 45°C | 25°C | 88% vs. 60% | |

| Base for Cyclization | NaOH | Na₂CO₃ | 88% vs. 65% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.